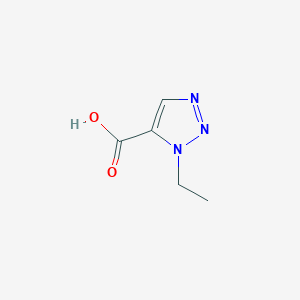

![molecular formula C14H13ClN2O4S2 B2921681 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide CAS No. 1161942-89-7](/img/structure/B2921681.png)

2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine . They are widely used in medicine for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring, due to the presence of “benzenesulfonamide” in the name. The “(E)-2-(2-chlorophenyl)ethenyl” part suggests the presence of a 2-chlorophenyl group attached to an ethenyl (vinyl) group .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds. For example, it might react with acids or bases, or undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Structural Insights and Potential Medicinal Applications

Research on the structural aspects of sulfonamide derivatives, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, has highlighted their stabilization by extensive intra- and intermolecular hydrogen bonds. These compounds form chains of molecules through hydrogen bonds involving sulfonamide and carbamoyl groups, suggesting a framework for novel compounds with significant medicinal potential (Siddiqui et al., 2008).

Antitumor Activities

Several sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, indazolyl-benzenesulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity against various tumor cell lines, highlighting the potential for sulfonamides in cancer therapy (Abbassi et al., 2012). Additionally, sulfonamide derivatives incorporating 1,3,5-triazine moieties have shown inhibition of carbonic anhydrase isozymes, presenting a novel approach for managing hypoxic tumors (Garaj et al., 2004).

Enzyme Inhibition for Therapeutic Use

The synthesis of sulfonamide hybrids has revealed their biological potential beyond antitumor activities. For example, Schiff bases of benzenesulfonamide have been investigated for enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, indicating their potential for treating neurodegenerative diseases (Kausar et al., 2019).

Sulfonamide Derivatives as Antimicrobial Agents

Sulfonamide derivatives have also been studied for their antimicrobial properties. The synthesis and characterization of novel 4-(2-methylacetamide)benzenesulfonamide derivatives have shown effective antimicrobial activities, underscoring the versatility of sulfonamides in developing new antimicrobial drugs (Durgun et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S2/c15-12-6-2-1-5-11(12)9-10-22(18,19)17-13-7-3-4-8-14(13)23(16,20)21/h1-10,17H,(H2,16,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVACPHKBWKVIP-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)

![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)

![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)

![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)

![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)

![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)

![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)

![2-Bromo-4,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2921621.png)